molecular formula C7H8NO5P B8039455 (2-Methyl-5-nitro-phenyl)-phosphonic acid

(2-Methyl-5-nitro-phenyl)-phosphonic acid

Cat. No.: B8039455
M. Wt: 217.12 g/mol
InChI Key: PCCDEKSKEUBJRE-UHFFFAOYSA-N
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Description

(2-Methyl-5-nitro-phenyl)-phosphonic Acid is a valuable organophosphorus compound for research and development. Phosphonates, characterized by a robust carbon-phosphorus (C–P) bond, are of significant interest in diverse scientific fields due to their structural similarity to biologically active phosphates . This particular compound, featuring a phosphonic acid group adjacent to a nitro-substituted aromatic ring, serves as a versatile building block in synthetic chemistry. Researchers can utilize it in the development of novel metal-organic frameworks (MOFs), where phosphonate linkers can create stable, functional porous materials . The structural motifs present in this compound are also relevant in the design of new chemical entities for investigation as enzyme inhibitors, given the known bioactivity of α-substituted phosphonates which can mimic transition states in catalytic processes . Furthermore, phosphonates find broad application as scale and corrosion inhibitors in industrial water treatment, making this compound a potential candidate for developing new, high-performance additives in material science . The pursuit of greener chemistry has also advanced phosphonate synthesis; methods such as solvent-free, ultrasound-assisted, or microwave-promoted reactions can be explored for a more sustainable preparation of similar structures . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-5-nitrophenyl)phosphonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8NO5P/c1-5-2-3-6(8(9)10)4-7(5)14(11,12)13/h2-4H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCDEKSKEUBJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 5 Nitro Phenyl Phosphonic Acid

Historical Context of Arylphosphonic Acid Synthesis

The synthesis of arylphosphonic acids has evolved significantly over the years. Early methods, such as the Michaelis-Arbuzov and Michaelis-Becker reactions, were foundational but had limitations, particularly for the synthesis of arylphosphonic acids from unactivated aryl halides. A major breakthrough was the Friedel-Crafts reaction, which allowed for the direct phosphonylation of aromatic rings using phosphorus trichloride (B1173362) and a Lewis acid catalyst. However, this method often resulted in a mixture of products and required harsh conditions.

The advent of transition-metal-catalyzed cross-coupling reactions, like the Hirao coupling, revolutionized the field. These methods, which typically employ palladium or nickel catalysts, offer milder reaction conditions and greater tolerance for various functional groups, making the synthesis of complex arylphosphonic acids more feasible. researchgate.net Another notable method is the Tavs reaction, a transition-metal-catalyzed C–P cross-coupling reaction. beilstein-journals.org

Targeted Synthetic Routes for (2-Methyl-5-nitro-phenyl)-phosphonic Acid

The synthesis of this compound requires careful strategic planning to achieve the desired substitution pattern. A common and effective method involves the diazotization of 2-methyl-5-nitroaniline (B49896), followed by a copper-catalyzed phosphonylation reaction. This multi-step process begins with the conversion of the amino group of 2-methyl-5-nitroaniline into a diazonium salt, which is then reacted with phosphorus trichloride to introduce the phosphonic acid group. The final product is obtained after hydrolysis.

An alternative, though often less selective, approach is the direct nitration of (2-methylphenyl)phosphonic acid. This method can be challenging due to the directing effects of the existing substituents, which may lead to the formation of multiple isomers.

Mechanistic Investigations of Phosphonylation Reactions

The mechanisms of phosphonylation reactions are diverse and depend on the specific method employed. In the diazotization route, the reaction is believed to proceed through a radical mechanism where a copper(I) catalyst facilitates the formation of an aryl radical from the diazonium salt. This radical then reacts with phosphorus trichloride, and subsequent hydrolysis yields the phosphonic acid.

For phosphoryl transfer reactions, several mechanisms have been proposed, including associative (addition-elimination), dissociative (elimination-addition), and concerted SN2-type pathways. libretexts.orgnih.govyoutube.com The specific mechanism can be influenced by the nature of the reactants and the reaction conditions. libretexts.orgnih.gov In many biological systems, the electrophilicity of the phosphorus atom is enhanced by the presence of metal ions like Mg²⁺. libretexts.orgyoutube.com

Precursor Design and Derivatization Strategies

The choice of starting material is critical for a successful synthesis. For the diazotization pathway, 2-methyl-5-nitroaniline is the key precursor. This intermediate can be synthesized by the nitration of o-toluidine. google.com

Derivatization is often performed on the phosphonic acid esters, which are the typical initial products of the synthesis. These esters, such as diethyl or dimethyl phosphonates, are generally easier to purify than the free phosphonic acid due to their better solubility in organic solvents. The esters can then be converted to the final phosphonic acid through hydrolysis. nih.gov Common methods for this dealkylation include treatment with strong acids like HCl or using reagents like bromotrimethylsilane (B50905) followed by methanolysis. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product. Key parameters that are often adjusted include temperature, solvent, catalyst, and reactant ratios. For instance, in the diazotization reaction, maintaining a low temperature is crucial to prevent the decomposition of the diazonium salt. In transition metal-catalyzed reactions, the choice of ligand and base can significantly impact the reaction's efficiency. researchgate.netresearchgate.net The development of autonomous self-optimizing flow reactors combined with analytical techniques like NMR spectroscopy is a modern approach to efficiently optimize reaction conditions. rsc.org

Table 1: Key Parameters for Optimization of Arylphosphonic Acid Synthesis

Parameter Common Options Purpose of Optimization
Catalyst Palladium complexes, Nickel complexes, Copper salts To increase reaction rate and selectivity.
Solvent Toluene, Dichloromethane, Acetonitrile, Water To ensure solubility of reactants and influence reaction pathway.
Temperature 0°C to 150°C To control the rate of reaction and minimize side products.
Base Triethylamine, Potassium Carbonate To neutralize acidic byproducts and facilitate the catalytic cycle.
Reactant Ratio Stoichiometric or excess of one reactant To drive the reaction to completion and maximize yield.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. sciencedaily.com This includes the use of more environmentally benign solvents, such as water, and the development of highly efficient and recyclable catalysts. One-pot syntheses, where multiple steps are performed in a single reactor without isolating intermediates, are also being explored to improve atom economy and reduce waste. sciencedaily.com

Purification Techniques for Arylphosphonic Acid Synthesis

The purification of this compound is a crucial final step. Due to their high polarity, phosphonic acids are often purified by recrystallization from a suitable solvent system. nih.gov It is often easier to purify the phosphonate (B1237965) ester precursors by column chromatography on silica (B1680970) gel before hydrolyzing them to the final acid. nih.gov For the highly polar phosphonic acids, reversed-phase chromatography may be necessary. nih.gov Other techniques include the formation of salts, such as ammonium (B1175870) salts, to aid in crystallization. researchgate.net The purity of the final compound is confirmed using analytical methods like NMR spectroscopy and mass spectrometry.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of (2-Methyl-5-nitro-phenyl)-phosphonic acid. By analyzing the magnetic properties of ¹H, ¹³C, and ³¹P nuclei, a detailed molecular map can be constructed.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons and the alkyl (methyl) protons.

The aromatic region would display signals for the three protons on the substituted benzene (B151609) ring. The electron-withdrawing nitro (NO₂) group and the phosphonic acid [P(O)(OH)₂] group, along with the electron-donating methyl (CH₃) group, significantly influence the chemical shifts (δ) of these protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the highest frequency (downfield). The methyl group protons would appear as a singlet in the upfield region, typical for alkyl groups. The protons of the phosphonic acid group (-OH) are often broad and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.

Detailed Research Findings: The proton assignments are based on established substituent effects in substituted benzene rings. The nitro group strongly deshields ortho and para protons, while the methyl group has a shielding effect. The phosphonic acid group is electron-withdrawing, contributing to the downfield shift of aromatic protons. The expected splitting patterns arise from spin-spin coupling between adjacent protons (ortho and meta coupling). For instance, data for similar structures like 2-methyl-5-nitroaniline (B49896) show distinct aromatic proton signals based on their position relative to the functional groups. chemicalbook.comnih.gov

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3 (ortho to -CH₃)7.3 - 7.5DoubletJ(H3,H4) ≈ 8-9 Hz
H-4 (meta to -CH₃, -NO₂)7.9 - 8.1Doublet of DoubletsJ(H4,H3) ≈ 8-9 Hz, J(H4,H6) ≈ 2-3 Hz
H-6 (ortho to -NO₂)8.2 - 8.4DoubletJ(H6,H4) ≈ 2-3 Hz
-CH₃ (Alkyl Protons)2.4 - 2.6SingletN/A
-P(O)(OH)₂10 - 12 (variable, broad)Singlet (broad)N/A

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. In this compound, seven distinct carbon signals are expected: six for the aromatic ring and one for the methyl group. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom directly bonded to the phosphonic acid group (C-1) will show coupling to the phosphorus nucleus (J-coupling), often appearing as a doublet. The carbons bearing the nitro (C-5) and methyl (C-2) groups will also have characteristic shifts. The chemical shifts of other aromatic carbons (C-3, C-4, C-6) are determined by their position relative to all three substituents.

Detailed Research Findings: Analysis of related compounds, such as substituted nitrobenzenes and phenylphosphonic acids, provides a basis for predicting the ¹³C chemical shifts. researchgate.netrsc.org The carbon attached to the nitro group (C-5) is typically shifted downfield, while the methyl carbon appears in the characteristic upfield aliphatic region.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (-P(O)(OH)₂)135 - 145 (doublet due to C-P coupling)
C-2 (-CH₃)138 - 142
C-3125 - 128
C-4122 - 125
C-5 (-NO₂)145 - 150
C-6130 - 133
-CH₃18 - 22

³¹P NMR is a highly specific technique used to probe the environment of the phosphorus atom. It provides a single signal for the phosphonic acid group, with a chemical shift characteristic of aryl phosphonic acids. This technique is definitive for confirming the presence of the phosphorus moiety.

The chemical shift is sensitive to factors like solvent and pH but generally falls within a well-defined range for this class of compounds. The spectrum is typically recorded with proton decoupling, resulting in a sharp singlet.

Detailed Research Findings: The chemical shift range for organophosphorus compounds is wide, making ³¹P NMR a powerful diagnostic tool. huji.ac.il Phenylphosphonic acids typically exhibit signals in the range of +10 to +25 ppm relative to a phosphoric acid standard. organicchemistrydata.orgspectrabase.com Studies on the hydrolysis of related organophosphates also utilize ³¹P NMR to track the disappearance of starting materials and the appearance of phosphonic or phosphoric acid products. rsc.org

Interactive Data Table: Predicted ³¹P NMR Chemical Shift

MoietyPredicted Chemical Shift (δ, ppm)
-P(O)(OH)₂ (Phosphonic Acid)+15 to +25

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons. For this compound, it would show a cross-peak between H-3 and H-4, and another between H-4 and H-6, confirming their adjacency on the aromatic ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the signals of H-3, H-4, H-6, and the methyl protons to their corresponding C-3, C-4, C-6, and methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the full structure. Key expected correlations include:

Methyl protons to C-1, C-2, and C-3.

H-6 to C-1, C-4, and C-5.

H-4 to C-2, C-5, and C-6.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups. Water is a weak Raman scatterer, which can be an advantage when analyzing aqueous samples. acs.org

The phosphonic acid group has several characteristic vibrational modes that can be observed in IR and Raman spectra. The exact positions of these bands can be influenced by hydrogen bonding. semanticscholar.org

P=O Stretching: The phosphoryl group (P=O) exhibits a strong absorption in the IR spectrum, typically in the range of 1150-1250 cm⁻¹. This band is one of the most prominent features for identifying the phosphonic acid moiety.

P-O-H Deformations: Vibrations associated with the P-O-H groups are complex. Broad absorption bands related to O-H stretching are expected in the 2500-3000 cm⁻¹ region, characteristic of strongly hydrogen-bonded carboxylic and phosphonic acids. semanticscholar.org

P-O Stretching: The P-O single bond stretching vibrations are typically found in the 950-1050 cm⁻¹ region.

Detailed Research Findings: Vibrational analysis of various phosphonic acids has established the characteristic frequencies for the phosphonate (B1237965) group. researchgate.net The IR spectrum of 2-methyl-5-nitrophenol, a related precursor, shows strong bands for the nitro group (around 1530 cm⁻¹ for asymmetric and 1350 cm⁻¹ for symmetric stretching) and the phenolic O-H group, which provides a reference for the aromatic part of the target molecule. nist.gov

Interactive Data Table: Predicted Vibrational Frequencies for the Phosphonate Group

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Intensity
P=O StretchIR1150 - 1250Strong
P-O StretchIR/Raman950 - 1050Medium-Strong
O-H Stretch (H-bonded)IR2500 - 3000 (broad)Broad, Strong
P-O-H BendIR/Raman850 - 950Medium

Characterization of Aromatic Ring and Nitro Group Modes

The vibrational spectrum of this compound is dominated by contributions from the substituted benzene ring and the nitro functional group.

Aromatic Ring Vibrations: The phenyl ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ range. researchgate.net The substitution pattern on the benzene ring influences the exact position and intensity of these peaks. Ring "breathing" modes, which involve the radial expansion and contraction of the entire ring, are also expected and are often visible in the Raman spectrum.

Nitro Group Vibrations: The nitro group (NO₂) is a strong absorber in IR spectroscopy and provides distinct spectral signatures. The two most prominent modes are the asymmetric and symmetric stretching vibrations. The asymmetric stretching mode (ν_as(NO₂)) typically appears as a strong band in the 1580-1520 cm⁻¹ region. researchgate.net The symmetric stretching mode (ν_s(NO₂)) is found at a lower frequency, generally between 1385 and 1335 cm⁻¹. researchgate.net Additionally, deformation and wagging modes of the NO₂ group can be observed at lower wavenumbers, typically between 840 cm⁻¹ and 720 cm⁻¹. researchgate.net

The table below summarizes the expected vibrational frequencies for the key functional groups based on data from analogous compounds.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Typical Intensity (IR) Reference
Aromatic C-H StretchPhenyl Ring3100 - 3000Medium to Weak researchgate.net
Asymmetric NO₂ StretchNitro Group1580 - 1520Strong researchgate.net
Aromatic C=C StretchPhenyl Ring1650 - 1400Medium to Strong researchgate.net
Symmetric NO₂ StretchNitro Group1385 - 1335Strong researchgate.net
NO₂ Deformation/WaggingNitro Group840 - 720Medium researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and probing the structure of this compound through controlled fragmentation. The compound has a molecular formula of C₇H₈NO₅P and a molecular weight of 217.119 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺•) would be expected at an m/z (mass-to-charge ratio) of 217. The fragmentation of aromatic nitro compounds is well-documented and often involves characteristic losses. A primary fragmentation pathway for this molecule would be the loss of a nitro radical (•NO₂), resulting in a significant fragment ion at m/z 171 (M-46). miamioh.edu Another common fragmentation for aromatic nitro compounds is the loss of NO followed by the loss of CO.

The phosphonic acid group also directs fragmentation. Cleavage of the C-P bond can lead to the formation of a nitrotoluene radical cation or related fragments. The loss of a hydroxyl radical (•OH) from the phosphonic acid moiety could produce a fragment at m/z 200 (M-17).

The predicted fragmentation pattern provides valuable structural confirmation.

Ion m/z (Predicted) Identity/Origin Reference
[M]⁺•217Molecular Ion sigmaaldrich.com
[M-OH]⁺200Loss of hydroxyl radical from P(O)(OH)₂
[M-NO₂]⁺171Loss of nitro radical from the aromatic ring miamioh.edunih.gov
[C₇H₇O₃P]⁺171Corresponds to loss of NO₂ miamioh.edunih.gov

X-ray Diffraction (XRD) for Single Crystal and Powder Analysis

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material, providing details on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

Crystal Structure Determination

A search of the current scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray structure for this compound. Therefore, precise experimental data on its unit cell parameters, space group, and atomic coordinates are not available at this time. Such an analysis would be invaluable for understanding the specific conformation of the methyl and nitro groups relative to the phosphonic acid moiety and the phenyl ring.

Polymorphism and Solid-State Packing Investigations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can significantly impact the physical properties of a material. Investigations into the potential polymorphism of this compound have not been reported in the reviewed literature. Studies using techniques like powder X-ray diffraction (PXRD) under various crystallization conditions would be required to identify and characterize any potential polymorphs and understand their solid-state packing arrangements.

Computational and Theoretical Studies of 2 Methyl 5 Nitro Phenyl Phosphonic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like (2-Methyl-5-nitro-phenyl)-phosphonic acid, DFT calculations would provide significant insights into its geometry, electronic properties, and spectroscopic characteristics.

Geometry Optimization and Electronic Structure Analysis

A crucial first step in computational analysis is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure would provide precise bond lengths, bond angles, and dihedral angles.

Analysis of the electronic structure would follow, yielding information on the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. The MEP map would be particularly insightful, highlighting the electron-rich and electron-deficient regions of the molecule. For this compound, one would expect electron-rich areas around the oxygen atoms of the nitro and phosphonic acid groups, while the protons of the phosphonic acid and the aromatic ring would be relatively electron-poor.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are fundamental in predicting a molecule's reactivity.

HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be distributed over the phenyl ring and the phosphonic acid group.

LUMO: Represents the ability to accept an electron. The LUMO would be expected to be localized predominantly on the nitro group, which is a strong electron-withdrawing group.

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. A hypothetical data table for FMO analysis is presented below.

ParameterCalculated Value (hypothetical)
EHOMO (eV)-7.5
ELUMO (eV)-2.3
Energy Gap (ΔE) (eV)5.2

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or twisting of bonds. By comparing the calculated frequencies with experimentally obtained spectra, a detailed assignment of the spectral bands can be achieved. This correlation is vital for confirming the molecular structure and understanding its vibrational properties.

Spectroscopic Parameter Prediction (NMR Chemical Shifts, IR Frequencies)

DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ³¹P). These predictions are based on the calculated electronic environment around each nucleus. Comparing theoretical chemical shifts with experimental data is a powerful tool for structural elucidation. A hypothetical comparison of experimental and theoretical data is shown in the tables below.

Table of Predicted ¹H NMR Chemical Shifts (hypothetical)

Proton Assignment Predicted Chemical Shift (ppm)
CH₃ 2.45
Ar-H 7.80 - 8.50

Table of Predicted IR Frequencies (hypothetical)

Vibrational Mode Predicted Wavenumber (cm⁻¹)
O-H stretch (P-OH) 3400
C-H stretch (Aromatic) 3100
C-H stretch (Methyl) 2950
N-O stretch (NO₂) 1530 (asymmetric), 1350 (symmetric)

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and flexibility that is not captured by static DFT calculations.

Conformational Analysis and Molecular Flexibility

For a molecule like this compound, key areas of flexibility include the rotation around the C-P bond and the orientation of the P(O)(OH)₂ group relative to the phenyl ring. MD simulations would track the trajectory of each atom over a period of time, allowing for the exploration of different accessible conformations and the determination of their relative stabilities.

The results of such an analysis would reveal the preferred spatial arrangement of the phosphonic acid group and how its orientation is influenced by the adjacent methyl group and the electronic effects of the nitro group. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Intermolecular Interactions and Solvent Effects

There are currently no published computational studies detailing the intermolecular interactions of this compound. Research in this area would typically involve the use of quantum mechanics or molecular mechanics to model how molecules of this compound interact with each other and with different solvent molecules. Such studies are crucial for understanding its physical properties, such as solubility and crystal packing. The influence of various solvents on the conformational stability and electronic structure of the molecule has not been computationally explored.

Quantum Chemical Topology (QCT) and Bonding Analysis

Advanced computational techniques that provide deep insights into the nature of chemical bonds and noncovalent interactions have not been applied to this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

No QTAIM analyses have been performed on this compound. This method would allow for the characterization of its chemical bonds, the determination of atomic charges, and the identification of bond paths and critical points in the electron density, offering a rigorous definition of the atoms within the molecule and the nature of the interactions between them.

Noncovalent Interaction (NCI) Index Analysis

Similarly, there is no literature on the NCI index analysis of this compound. This computational tool is instrumental in visualizing and characterizing noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are fundamental to supramolecular chemistry and crystal engineering.

Reaction Mechanism Elucidation using Computational Methods

The elucidation of reaction mechanisms involving this compound through computational means is another area where research is absent. Computational studies could provide valuable information on the transition states, intermediates, and energy barriers of reactions in which this compound participates, thereby guiding synthetic efforts and explaining experimental outcomes. While computational studies on the reaction mechanisms of other organic compounds, including those with nitro groups or phosphonic acid moieties, are prevalent, this specific molecule has not been the subject of such investigations.

Coordination Chemistry and Metal Organic Frameworks Mofs Research

Ligand Design Principles with Arylphosphonic Acids

Arylphosphonic acids are a critical class of organic linkers used in the construction of coordination polymers and MOFs. Their selection over more common carboxylate linkers is often driven by the enhanced stability of the resulting frameworks. The phosphonate (B1237965) group (–PO(OH)₂), being a harder base according to Hard and Soft Acids and Bases (HSAB) theory, forms stronger and more robust bonds with hard metal ions like Zr(IV), Al(III), and other trivalent metals. acs.orgnih.gov This increased bond strength often translates to greater thermal and chemical stability in the final material, a highly desirable trait for practical applications. nih.govacs.org

Synthesis and Characterization of Metal Phosphonates

The synthesis of metal phosphonates, coordination compounds formed between metal ions and phosphonic acid ligands, is a foundational step toward creating more complex materials like MOFs. rsc.orgmdpi.com These syntheses are typically carried out under hydrothermal or solvothermal conditions. mdpi.comswan.ac.uk These methods involve heating the reactants (a metal salt and the phosphonic acid ligand) in a sealed vessel in water or an organic solvent at elevated temperatures for periods ranging from hours to several days. mdpi.comswan.ac.uk

Key parameters that are systematically varied to obtain crystalline products include temperature, pH, reactant concentrations, and molar ratios. mdpi.comswan.ac.uk The discovery of new metal phosphonate structures can be a time-consuming process due to the uniqueness of each reaction system. mdpi.com To accelerate this process, high-throughput (HT) methods have been developed to rapidly screen a wide range of synthesis parameters. nih.govresearchgate.net

Characterization of the resulting metal phosphonates involves a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure. Powder X-ray diffraction (PXRD) is used to confirm the phase purity of the bulk material. researchgate.net Other techniques like infrared (IR) spectroscopy, thermogravimetric analysis (TGA), and elemental analysis provide complementary information about the composition and stability of the synthesized compounds. researchgate.net

Coordination Modes of Phosphonic Acid Groups (Mono-, Bi-, Tridentate)

The phosphonic acid group is a versatile coordinator due to the presence of one P=O oxygen and two P-OH hydroxyl groups. Upon deprotonation, it can coordinate to metal centers through one, two, or all three of its oxygen atoms, leading to a variety of coordination modes. A fully deprotonated phosphonate group can theoretically adopt as many as 16 different binding modes, which contributes to the structural diversity of metal phosphonates but also makes structural prediction challenging. nih.gov

Common coordination modes include monodentate, where only one oxygen atom binds to a metal center, and various multidentate modes (bidentate, tridentate, etc.) where multiple oxygen atoms from a single phosphonate group bind to one or more metal centers, often acting as a bridge. nih.govacs.org For instance, phosphonate groups can form chelate rings with a single metal ion or bridge multiple metal ions to create dimers, chains, layers, or three-dimensional networks. acs.orgresearchgate.net The specific coordination mode adopted depends on factors such as the metal ion's identity, the pH of the reaction medium (which controls the degree of phosphonate deprotonation), and the steric demands of the ligand itself. nih.govresearchgate.net

Table 1: Common Coordination Modes of the Phosphonate Group
Coordination ModeDescriptionStructural RoleSupporting Evidence
MonodentateOne phosphonate oxygen atom coordinates to a single metal center.Typically acts as a terminal ligand. acs.org
Bidentate ChelatingTwo oxygen atoms from the same phosphonate group bind to the same metal ion.Forms a stable chelate ring. acs.org
Bidentate BridgingTwo oxygen atoms from the same phosphonate group bind to two different metal ions.Links metal centers into dimers or chains. researchgate.net
TridentateAll three oxygen atoms coordinate to one or more metal centers.Acts as a powerful cross-linking agent, often leading to layered or 3D structures. nih.govresearchgate.net

Influence of Aromatic Substituents on Coordination Behavior

Substituents on the aryl ring of a phosphonic acid ligand, such as the methyl and nitro groups in (2-Methyl-5-nitro-phenyl)-phosphonic acid, exert significant steric and electronic influences on the coordination process and the final structure. mdpi.com

Electronic Effects : The electronic nature of the substituent alters the acidity of the phosphonic acid group and the electron density on the coordinating oxygen atoms. Electron-withdrawing groups (EWGs), like the nitro group (–NO₂), increase the acidity of the P-OH protons, making deprotonation easier at lower pH. Conversely, electron-donating groups (EDGs), such as the methyl group (–CH₃), have a weaker, opposing effect. These electronic shifts can influence the strength of the metal-oxygen bond. rsc.orgnih.gov

For this compound, the interplay between the ortho-methyl group's steric bulk and the meta-nitro group's strong electron-withdrawing character is expected to create a unique coordination environment. The steric hindrance from the methyl group might favor lower-denticity coordination modes or more open framework structures, while the nitro group would increase the ligand's acidity. mdpi.comnih.gov

Table 2: Expected Influence of Substituents in this compound
SubstituentPositionEffect TypePredicted Influence on CoordinationSupporting Evidence
Methyl (–CH₃)ortho (position 2)Steric / Weakly Electron-DonatingMay sterically hinder certain coordination modes, potentially preventing dense packing and favoring more open structures. nih.gov
Nitro (–NO₂)meta (position 5)Strongly Electron-WithdrawingIncreases the acidity of the phosphonic acid group, potentially affecting the pH range for optimal crystal formation and modifying metal-ligand bond characteristics. rsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

While simple metal phosphonates can form zero- or one-dimensional structures, the rational design of ligands like this compound is aimed at constructing higher-dimensional, porous materials such as MOFs and coordination polymers. mdpi.comnih.gov Phosphonate-based MOFs are a subclass of MOFs that often exhibit high stability but can be challenging to synthesize. acs.orgmdpi.com The strong and varied coordination of the phosphonate group has a tendency to produce dense, layered structures rather than permanently porous, open frameworks. acs.orgmdpi.com

Rational Design of MOF Architectures

The rational design of phosphonate-based MOFs involves strategies to overcome the tendency to form non-porous layered materials. acs.orgmdpi.com One key approach is the use of rigid, bulky, or multi-topic organic linkers. acs.orgresearchgate.net A ligand with multiple phosphonate groups, or a combination of phosphonate and other coordinating groups (like carboxylates or N-donors), can direct the formation of a 3D network. nih.gov

The geometry of the ligand is paramount. swan.ac.uk Linear bifunctional linkers tend to form layered or pillared-layered structures, while non-linear, tritopic, or tetratopic linkers are more likely to generate complex 3D frameworks with permanent porosity. nih.govchemrxiv.org The introduction of steric bulk on the ligand, as with the methyl group in the title compound, can also be a design element to prevent dense packing. mdpi.com Furthermore, post-synthetic modification, where the initial framework is chemically altered after its formation, is another powerful tool for introducing functionality and creating porosity. nih.gov

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal synthesis are the most common and effective methods for crystallizing phosphonate-based MOFs. swan.ac.ukresearchgate.netiaea.org These techniques utilize elevated temperatures and pressures to increase the solubility of reactants and promote the growth of high-quality single crystals. mdpi.comdntb.gov.ua

Hydrothermal Synthesis : This method employs water as the solvent. It is a widely used technique for preparing a variety of metal phosphonate coordination polymers. iaea.orgdntb.gov.ua

Solvothermal Synthesis : This approach uses an organic solvent or a mixture of solvents instead of water. mdpi.comnih.gov The choice of solvent can significantly influence the resulting crystal structure and morphology. Polar aprotic solvents like N,N-dimethylformamide (DMF) are frequently used. researchgate.net

The success of these synthetic methods depends on careful control of reaction variables. The temperature profile, reaction time, pH of the solution, and the use of modulating agents or mineralizers (like hydrofluoric acid in some systems) are all critical parameters that determine the final product's structure and crystallinity. mdpi.comswan.ac.uk High-throughput synthesis platforms have proven valuable for efficiently exploring this large parameter space to discover new MOF materials and optimize their synthesis conditions. nih.govresearchgate.net

Characterization of MOF Structures (e.g., X-ray Absorption Spectroscopy for coordination structures)

The characterization of a MOF based on this compound would involve a suite of analytical techniques to determine its structure, porosity, and stability. Single-crystal X-ray diffraction is the gold standard for elucidating the precise three-dimensional arrangement of atoms, though obtaining suitable single crystals of phosphonate MOFs can be difficult. researchgate.netresearchgate.net Powder X-ray diffraction (PXRD) is routinely used to confirm the phase purity and crystallinity of the bulk material. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local coordination environment and electronic state of the metal nodes within the MOF structure. researchgate.net It is particularly valuable when single crystals are unavailable. XAS is composed of two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information on the oxidation state and coordination geometry (e.g., octahedral, tetrahedral) of the absorbing atom (the metal center). Studies on other phosphonate and phosphine-containing materials show that XANES can differentiate between various chemical environments and charged states. researchgate.netresearchgate.netrsc.org For a MOF containing this compound, XANES would be crucial for confirming the metal's oxidation state and coordination by the phosphonate oxygen atoms.

EXAFS: The EXAFS region provides quantitative information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. This data is essential for understanding the precise nature of the metal-oxygen-phosphorus linkage that forms the MOF's inorganic building unit. rsc.org

The table below summarizes key techniques used to characterize phosphonate-based MOFs.

Characterization TechniqueInformation ProvidedRelevance to this compound MOF
Single-Crystal X-ray Diffraction Precise 3D atomic structure, bond lengths, and angles.Determines the exact coordination mode of the phosphonate group and the overall framework topology.
Powder X-ray Diffraction (PXRD) Crystalline phase identification and purity. researchgate.netrsc.orgConfirms the successful synthesis of the desired MOF structure and assesses its bulk crystallinity.
X-ray Absorption Spectroscopy (XAS) Oxidation state, coordination geometry, and bond distances of the metal center. researchgate.netrsc.orgProvides detailed insight into the metal-phosphonate coordination environment, even in non-single-crystalline materials.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition profile. acs.orgDetermines the temperature at which the MOF degrades, a key indicator of its robustness.
Gas Adsorption (e.g., N₂) Surface area, pore volume, and pore size distribution. acs.orgQuantifies the porosity of the MOF, which is critical for applications in storage, separation, and catalysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups and confirmation of linker incorporation. vub.beVerifies that the this compound linker is intact within the framework.

Surface Chemistry and Adsorption Phenomena

The phosphonic acid group is an excellent anchor for grafting molecules onto various metal oxide surfaces, a process critical for tailoring surface properties like wettability, corrosion resistance, and biocompatibility. nih.govmdpi.com This has led to extensive research into phosphonic acid-based self-assembled monolayers (SAMs). nih.govrsc.org

Phosphonic Acid Interaction with Metal Oxide Surfaces

Phosphonic acids form highly stable, covalent bonds with a wide range of metal oxide surfaces, including titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and zinc oxide (ZnO). nih.govnih.govmdpi.com The interaction involves a condensation reaction between the P-OH groups of the acid and the hydroxyl groups on the metal oxide surface, forming robust P-O-Metal bonds. mdpi.com The binding strength of phosphonic acids to metal oxide surfaces is generally considered to be greater than that of other common anchoring groups like carboxylic acids and catechols. sci-hub.se

The formation of well-defined phosphonic acid SAMs can be influenced by the choice of solvent. For instance, on ZnO surfaces, using solvents with lower polarity, such as toluene, can prevent the formation of undesirable byproducts like layered zinc phosphonates, leading to a more ordered SAM structure. nih.gov For a molecule like this compound, the aromatic ring, along with the methyl and nitro groups, would constitute the exposed surface of the monolayer, dictating its chemical and physical properties.

Formation of Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are ordered molecular assemblies that form spontaneously by the adsorption of an active surfactant onto a solid surface. sci-hub.red For this compound, SAM formation would involve immersing a metal oxide substrate into a dilute solution of the compound. The phosphonic acid headgroup would selectively bind to the surface, while the substituted phenyl tail groups would extend away, driven by intermolecular interactions to form a densely packed monolayer. nih.gov

The quality and order of the resulting SAM depend on factors like the substrate, deposition method, and the structure of the molecule itself. mdpi.com The rigid phenyl ring of this compound would promote ordering, while the methyl and nitro groups could influence the packing density and intermolecular forces within the monolayer. Techniques such as contact angle measurements, X-ray photoelectron spectroscopy (XPS), and near-edge X-ray absorption fine structure (NEXAFS) are used to characterize the formation, chemical composition, and molecular orientation of these films. nih.govnih.gov

Mechanistic Understanding of Surface Binding and Stability

The stability of phosphonic acid SAMs is a key advantage for their application. nih.gov The binding mechanism to a metal oxide surface can occur in several modes, primarily monodentate, bidentate, and tridentate, depending on how many of the phosphonate's oxygen atoms bind to the surface metal atoms. mdpi.com The specific binding mode can be influenced by surface coverage and preparation conditions. mdpi.com

Studies comparing different anchoring groups have consistently shown that phosphonic acid SAMs exhibit superior hydrolytic and thermal stability compared to those formed from silanes or carboxylic acids. nih.govsci-hub.se Desorption experiments on TiO₂ have demonstrated that phosphonic acid monolayers remain almost completely stable, while carboxylic acids desorb more readily. sci-hub.se This robustness is attributed to the strong, multidentate covalent linkages formed between the phosphonic acid and the metal oxide. For this compound, this inherent stability would ensure that the functionalized surface (displaying methyl and nitro groups) remains intact under a variety of operational conditions.

The table below summarizes the binding characteristics of phosphonic acids on common metal oxide surfaces, which would be applicable to this compound.

PropertyDescriptionExpected Outcome for this compound
Binding Group Phosphonic Acid (-PO₃H₂)Strong affinity for metal oxide surfaces.
Binding Mechanism Condensation reaction forming P-O-Metal bonds. mdpi.comForms stable, covalent attachment to the substrate.
Binding Modes Monodentate, Bidentate, Tridentate. mdpi.comThe specific mode would depend on substrate and deposition conditions, affecting packing density.
Relative Stability Higher than carboxylic acids and silanes. nih.govsci-hub.seThe resulting SAM would be robust and resistant to hydrolysis and thermal stress.
Surface Functionality Determined by the exposed tail group.The surface would exhibit the chemical properties of the methyl and nitro-substituted phenyl ring.

Derivatization and Functionalization of 2 Methyl 5 Nitro Phenyl Phosphonic Acid

Esterification and Amidation Reactions of the Phosphonic Acid Group

The phosphonic acid moiety, P(O)(OH)₂, is a primary site for derivatization through esterification and amidation. These reactions are fundamental for modifying the compound's solubility, and chemical properties, and for creating intermediates for further synthesis.

Esterification: The conversion of the phosphonic acid to its corresponding esters (phosphonates) can be achieved through various methods. Standard procedures include reaction with alcohols under acidic catalysis or via alkyl halides in the presence of a base. The formation of mono- or diesters can be controlled by adjusting the stoichiometry and reaction conditions. nih.gov For instance, the use of orthoacetates, such as triethyl orthoacetate, has been reported as a highly selective method for the monoesterification of phosphonic acids. nih.gov Microwave-assisted esterification and transesterification have also proven to be efficient methods for producing phosphonate (B1237965) esters. mdpi.com

Amidation: The formation of phosphonamidates involves the reaction of the phosphonic acid, or its more reactive derivatives like phosphonic chlorides, with primary or secondary amines. Direct amidation of the acid is challenging and often requires coupling agents to activate the phosphonic acid group. The reactivity of amines towards phosphonate esters, such as p-nitrophenyl methylphosphonate, has been studied, indicating that these esters can serve as effective precursors for phosphonamidate synthesis. acs.org

Table 1: Representative Esterification and Amidation Reactions

Reaction Type Reagents and Conditions Expected Product
Monoesterification 1 equivalent of (2-Methyl-5-nitro-phenyl)-phosphonic acid, excess triethyl orthoacetate, 30°C nih.gov Ethyl (2-methyl-5-nitro-phenyl)-phosphonate
Diesterification 1 equivalent of this compound, excess alcohol (e.g., methanol), acid catalyst (e.g., H₂SO₄), heat Dimethyl (2-methyl-5-nitro-phenyl)-phosphonate
Amidation (2-Methyl-5-nitro-phenyl)-phosphonic dichloride, 2 equivalents of a primary amine (e.g., aniline) N,N'-Diphenyl-(2-methyl-5-nitro-phenyl)-phosphonic diamide
Ester-Amidation Monoethyl (2-methyl-5-nitro-phenyl)-phosphonochloridate, 1 equivalent of a secondary amine (e.g., diethylamine) Ethyl N,N-diethyl-(2-methyl-5-nitro-phenyl)-phosphonamidate

Chemical Modifications of the Aromatic Ring

The substituted benzene (B151609) ring offers rich chemistry, governed by the electronic effects of the methyl, nitro, and phosphonic acid groups.

Further substitution on the aromatic ring is directed by the existing functional groups. The methyl group (-CH₃) is an activating, ortho-, para-director, while the nitro group (-NO₂) and the phosphonic acid group (-PO(OH)₂) are deactivating, meta-directors. masterorganicchemistry.comlibretexts.org

The positions on the ring are influenced as follows:

C1: Substituted with -CH₃

C2: Substituted with -PO(OH)₂

C3: Activated by the C1-methyl group (ortho) and deactivated by the C2-phosphonic acid (meta) and C5-nitro (meta) groups.

C4: Deactivated by the C5-nitro group (ortho) and C2-phosphonic acid (para).

C5: Substituted with -NO₂

C6: Activated by the C1-methyl group (para) and deactivated by the C5-nitro group (ortho).

Given the strong deactivating nature of the nitro and phosphonic acid groups, electrophilic aromatic substitution (EAS) on this ring is expected to be difficult. The most likely position for an incoming electrophile would be C6, which is para to the activating methyl group and ortho to the deactivating nitro group. A secondary, less favorable position would be C4. Typical EAS reactions like nitration or halogenation would require harsh conditions, and the yields may be low. libretexts.org

The presence of the strongly electron-withdrawing nitro and phosphonic acid groups activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). nih.gov While classical SₙAr reactions typically involve the displacement of a halide, the nitro group itself can be displaced by strong nucleophiles, particularly when it is ortho or para to another activating group. In this molecule, the nitro group at C5 is ortho to the C6 position and para to the C2-phosphonic acid group, making it a potential site for nucleophilic attack.

Recent advances have shown that nitroarenes can undergo palladium-catalyzed denitrative cross-coupling reactions, effectively using the nitro group as a leaving group in transformations typically reserved for halides. tezu.ernet.in This opens up possibilities for introducing a wide range of substituents at the C5 position.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. epa.gov While these reactions traditionally employ aryl halides or triflates, modern developments allow for the use of other functional groups. wikipedia.orgharvard.eduresearchgate.net For this compound, the most direct route for cross-coupling involves leveraging the nitro group as a leaving group.

Denitrative Suzuki Reaction: This reaction would couple the aryl ring with a boronic acid or ester in the presence of a palladium catalyst, forming a new C-C bond at the C5 position. tezu.ernet.innih.gov

Denitrative Heck Reaction: An alkene could be coupled at the C5 position, replacing the nitro group to form a styrenyl-type derivative. The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgorganic-chemistry.org

Denitrative Sonogashira Reaction: This would involve the coupling of a terminal alkyne at the C5 position, providing a direct route to arylalkyne structures. tezu.ernet.inwikipedia.org This reaction typically uses a palladium catalyst and often a copper co-catalyst. researchgate.net

Table 2: Potential Palladium-Catalyzed Denitrative Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Example) Expected Product at C5
Suzuki Phenylboronic acid [Pd(en)(NO₃)₂], BrettPhos, Cs₂CO₃ tezu.ernet.in Phenyl
Heck Styrene Pd(OAc)₂, PPh₃, Base (e.g., NEt₃) wikipedia.org Styrenyl
Sonogashira Phenylacetylene [Pd(en)(NO₃)₂], BrettPhos, Cs₂CO₃ tezu.ernet.in Phenylethynyl

Synthesis of Polymeric and Macromolecular Derivatives

This compound can be envisioned as a monomer for the synthesis of novel polymers. This can be approached in two primary ways:

Chain-Growth Polymerization: A polymerizable functional group, such as a vinyl, styrenyl, or (meth)acrylate group, could be attached to the molecule. For example, esterification of the phosphonic acid with a hydroxyl-containing monomer like 2-hydroxyethyl methacrylate (B99206) (HEMA) would yield a polymerizable phosphonate monomer. Subsequent free-radical polymerization would lead to a polymer with the (2-methyl-5-nitro-phenyl)-phosphonate moiety as a pendant group.

Step-Growth Polymerization: The difunctional nature of the phosphonic acid group allows it to participate in polycondensation reactions. For example, reaction with diols would lead to the formation of poly(phosphonate)s, a class of polymers known for their flame-retardant properties and potential biocompatibility. The nitro group could be retained for post-polymerization modification or reduced to an amine to create a trifunctional monomer for cross-linked networks.

Investigation of Precursors for Phosphorus-Containing Heterocycles

Functionalized arylphosphonic acids are valuable precursors for the synthesis of phosphorus-containing heterocycles, which are of interest in medicinal chemistry and materials science. mdpi.comresearchgate.net A key synthetic strategy involves the chemical modification of the nitro group to facilitate intramolecular cyclization.

A versatile intermediate, (2-methyl-5-amino-phenyl)-phosphonic acid, can be readily prepared by the reduction of the nitro group (e.g., using catalytic hydrogenation or metal/acid reduction). This ortho-methyl, meta-amino arylphosphonic acid derivative can then serve as a building block for various heterocyclic systems. For example, condensation of the amino group and the phosphonic acid group with a suitable third component could lead to the formation of benzophosphazepine or other related ring systems. Cyclization reactions involving the methyl group, for instance, via radical-mediated pathways after functionalization, could also be explored to construct novel P-heterocycles. umsl.edu

Advanced Materials Research and Engineering

Phosphonic Acid-Based Surface Modification for Functional Materials

Phosphonic acids are widely employed for the surface modification of metals and metal oxides, creating tailored interfaces for functional materials. nih.gov This process typically involves the formation of self-assembled monolayers (SAMs), which are ordered molecular layers that spontaneously form when a substrate is exposed to a solution of the phosphonic acid. nih.gov The phosphonic acid headgroup exhibits a strong affinity for metal oxide surfaces, such as aluminum oxide and zinc oxide, forming strong, covalent M-O-P (metal-oxygen-phosphorus) bonds through a condensation reaction with surface hydroxyl groups. nih.govresearchgate.net This robust anchoring is a key advantage over other modifying agents like carboxylic acids, as phosphonates generally form more stable and durable layers. acs.org

The functional versatility of these modifications stems from the organic tail (the 'R' group) of the phosphonic acid molecule (R-PO(OH)₂). By selecting different R groups, the surface properties can be precisely engineered. For instance, long alkyl or fluorinated chains can be used to create hydrophobic surfaces that act as a barrier to moisture, significantly enhancing corrosion protection. nih.gov Conversely, other functional groups can be introduced to improve adhesion to organic layers in composite materials or to alter the electronic properties of the surface, such as the work function. acs.orgnih.gov

Researchers have developed various deposition methods to create these functional surfaces. While conventional dip-coating is common, newer techniques like spray coating and ultrasonic-assisted deposition have been shown to be rapid and efficient, sometimes leading to improved surface coverage and reduced substrate etching. nih.govnih.gov The binding mode of the phosphonic acid to the surface can vary, with monodentate, bidentate, or tridentate coordination possible, which influences the density and stability of the resulting monolayer. nih.govacs.org

Table 1: Comparison of Surface Modification Techniques for Phosphonic Acids

Deposition MethodTypical Exposure TimeKey AdvantagesPotential Limitations
Dip-Coating 1 hour or moreSimple, well-establishedLong processing time, potential for substrate etching
Spray Coating ~60 secondsRapid, scalable, can improve coverageRequires specialized equipment, process optimization needed
Ultrasonic-Assisted Deposition VariesCan improve interaction with the surfaceMay not be suitable for all substrates or scales

Research into (2-Methyl-5-nitro-phenyl)-phosphonic acid as a Building Block in Nanomaterials

While specific studies detailing the use of this compound in nanomaterials are not prevalent, its molecular structure suggests significant potential as a versatile building block in nanoarchitectonics. researchgate.netresearchgate.net The design of functional nanomaterials often relies on molecules that can perform multiple roles: anchoring to a surface, imparting specific chemical properties, and allowing for further modification. This compound contains three key functional components that make it a promising candidate for such applications.

The Phosphonic Acid Group: This group is a well-established anchor for binding to a wide variety of metal and metal oxide nanoparticles, including iron oxide, zinc oxide, and titanium dioxide. acs.orgresearchgate.netresearchgate.net This strong binding is essential for creating stable, functionalized nanoparticles or for building up nanoparticle assemblies.

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent can significantly influence the electronic properties of the aromatic ring and, by extension, the surface of any nanoparticle it is attached to. This could be used to tune the electronic or optical properties of the nanomaterial. Furthermore, the nitro group is a versatile chemical handle that can be readily reduced to an amine group (-NH₂). This amine can then be used for subsequent chemical reactions, allowing for the covalent attachment of other molecules, such as polymers, catalysts, or biological targeting agents. This potential for post-synthesis modification is highly valuable in creating multifunctional nanomaterials. Research on other nitro-containing compounds, like 2-methyl-6-nitroquinoline, has explored their synthesis using nanoparticle catalysts, highlighting the synergy between nitro-aromatics and nanomaterials. nih.govresearchgate.net

The Methyl Group (-CH₃): The methyl group provides steric bulk. In the context of self-assembled monolayers on nanoparticles, the presence of the methyl group ortho to the phosphonic acid anchor can influence the packing density and orientation of the molecules in the monolayer. This can affect the accessibility of the surface and the properties of the organic layer.

The combination of a strong anchoring group with tunable electronic properties and a site for further functionalization makes this compound a molecule of interest for designing sophisticated nanomaterials, such as phosphonated carbon nanotubes or functionalized graphene oxide. nih.govnih.gov

Theoretical Frameworks for Material Design Incorporating Arylphosphonates

The development of new materials is increasingly guided by theoretical and computational frameworks that allow for rational design before synthesis. For materials incorporating arylphosphonates, several theoretical concepts are particularly important.

One of the most powerful design principles is the concept of isoreticular chemistry . nih.govacs.orgnih.gov Originally developed for carboxylate-based MOFs, this strategy has been successfully extended to phosphonate-based systems. nih.govresearchgate.net The isoreticular approach involves using organic linkers that have the same geometry and binding groups but differ in their length or functionalization. This allows for the synthesis of a series of materials that share the same underlying network topology but have systematically varied pore sizes and chemical functionalities. google.com Research has demonstrated an "isoreticular continuum" that bridges phosphinate- and phosphonate-based MOFs, showing that linkers with different but related coordinating groups can form isostructural frameworks. nih.govacs.org This principle allows designers to select a linker like this compound to introduce specific functionalities (e.g., nitro groups) into a known MOF structure without altering its fundamental architecture. acs.org

Computational modeling , using methods like Density Functional Theory (DFT), provides another critical theoretical tool. acs.orgresearchgate.net These models are used to study the fundamentals of how phosphonate (B1237965) molecules bind to surfaces. For example, computational studies have investigated the preferred binding modes (monodentate, bidentate, tridentate) of phosphonates on aluminum oxide and how these are influenced by factors like surface water content. acs.org Such calculations can predict binding energies and geometries, offering insights that are difficult to obtain experimentally. This knowledge is crucial for designing stable and well-ordered surface modifications. acs.orgresearchgate.net

Furthermore, molecular dynamics (MD) simulations can model the self-assembly processes of these molecules on surfaces or their behavior as linkers in larger frameworks, helping to predict the final structure and properties of the material. mdpi.com These theoretical frameworks are essential for moving beyond trial-and-error synthesis and toward the deliberate, bottom-up construction of advanced materials with properties tailored for specific applications.

Analytical Methodologies for Quantitation and Speciation in Research

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatography is a foundational analytical tool for assessing the purity of (2-Methyl-5-nitro-phenyl)-phosphonic acid and for separating it from precursors, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing non-volatile compounds like phosphonic acids. For this compound, reversed-phase HPLC is commonly employed. This technique uses a nonpolar stationary phase with a polar mobile phase, such as a mixture of acetonitrile and water. An acid, like formic or phosphoric acid, is often added to the mobile phase to ensure the phosphonic acid is in a consistent ionic state, which leads to sharper peaks and more reproducible retention times sielc.com. The presence of the nitro-phenyl group allows for sensitive detection using an ultraviolet (UV) detector.

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility of phosphonic acids, direct analysis by GC is not feasible. A chemical modification step, known as derivatization, is necessary to convert the phosphonic acid into a more volatile form. drawellanalytical.com Silylation is a common derivatization technique where reagents like N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide are used to replace the acidic protons of the phosphonic acid with silyl groups, making the molecule suitable for GC analysis. nih.govmdpi.comnih.govresearchgate.net Methylation is another derivatization strategy that has been effectively used for the GC-MS analysis of phosphonic acids. mdpi.comnih.gov Once derivatized, the compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comnih.gov

Table 1: Typical Chromatographic Parameters

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Stationary Phase Reversed-phase (e.g., C18) Nonpolar capillary column
Mobile/Carrier Gas Acetonitrile/Water with acid modifier sielc.com Inert gas (e.g., Helium, Nitrogen)
Derivatization Not typically required Required (e.g., silylation, methylation) nih.govmdpi.com
Detector UV-Vis Detector Mass Spectrometer (MS), Flame Photometric Detector (FPD) drawellanalytical.com
Primary Use Purity testing and quantification Impurity profiling and analysis of volatile derivatives

Electrophoretic Methods for Characterization of Ionic Species

Electrophoretic techniques separate molecules based on their movement in an electric field and are highly effective for characterizing ionic compounds like this compound.

Capillary Electrophoresis (CE) is a high-resolution technique that separates ions based on their charge and size. By controlling the pH of the buffer solution within the capillary, the ionization state of the phosphonic acid group can be managed, allowing for its efficient separation from other charged or neutral molecules. nih.gov CE offers benefits such as rapid analysis times, high separation efficiency, and minimal sample consumption. nih.gov Coupling CE with mass spectrometry (CE-MS) can provide both separation and identification, confirming the presence of specific phosphonic acids in various samples. nih.gov

X-ray Absorption Near Edge Structure (XANES) Spectroscopy for Phosphorus Speciation

Phosphorus K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy is a specialized technique used to determine the chemical environment and oxidation state of phosphorus atoms in a sample. acs.org This method provides detailed information about the bonding of the phosphorus atom, allowing scientists to distinguish between different forms of phosphorus, such as phosphonates, phosphates, and other organophosphorus compounds. nih.govnih.gov By comparing the XANES spectrum of a sample containing this compound to the spectra of known phosphorus standards, researchers can confirm the speciation of phosphorus. acs.orgnih.gov The technique is sensitive enough to detect differences in the local structure around the phosphorus atom up to a distance of 5–6 Å. acs.org

Hyphenated Techniques (e.g., LC-MS) for Complex Mixture Analysis

Hyphenated techniques, which combine a separation method with a detection method, are essential for analyzing this compound in complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique. It pairs the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govphenomenex.com After separation on an HPLC column, the analyte is introduced into the mass spectrometer, where it is ionized and detected based on its mass-to-charge ratio. This provides both quantitative data and structural information, enabling unambiguous identification. windows.net For phosphonic acids, electrospray ionization (ESI) is a common "soft" ionization technique that minimizes fragmentation and typically shows the molecular ion, which is crucial for identification. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity for detecting low concentrations of phosphonic acids in challenging matrices like water samples. windows.netwindows.net

Table 2: Summary of Analytical Methodologies

Technique Analytical Principle Key Application for this compound
HPLC Differential partitioning between liquid and solid phases Routine purity assessment and quantification.
GC-MS Separation of volatile derivatives by gas phase, with mass detection Identification of impurities and structural confirmation after derivatization. mdpi.comnih.gov
CE Separation of ions based on electrophoretic mobility Characterization of ionic forms and high-resolution separation. nih.gov
XANES Absorption of X-rays to probe the phosphorus atomic environment Determination of phosphorus chemical speciation. acs.orgnih.gov
LC-MS HPLC separation followed by mass-based detection and identification Sensitive and selective analysis in complex mixtures. nih.govphenomenex.comwindows.net

Future Research Directions and Emerging Applications in Chemical Science

Exploration of Novel Synthetic Pathways and Catalytic Systems

The efficient synthesis of (2-Methyl-5-nitro-phenyl)-phosphonic acid is a prerequisite for its extensive study and application. Future research will likely focus on developing novel, high-yield, and sustainable synthetic methodologies.

Potential Synthetic Approaches:

While a definitive, optimized synthesis is yet to be established, several plausible routes can be envisaged based on established organophosphorus chemistry. One potential pathway involves the nitration of (2-methylphenyl)phosphonic acid. Conversely, the phosphonation of 2-methyl-5-nitrotoluene represents another viable strategy. The classical Arbuzov and Michaelis-Becker reactions, cornerstones of C-P bond formation, could be adapted for this purpose. researchgate.net Furthermore, modern cross-coupling reactions, often catalyzed by transition metals like palladium, offer a powerful tool for the direct phosphonation of aryl halides, suggesting that 2-bromo-1-methyl-4-nitrobenzene could be a suitable precursor. researchgate.net

The hydrolysis of corresponding dichlorophosphine oxides is another established method for preparing arylphosphonic acids and could be applied here. beilstein-journals.org For instance, the oxidation of a dichlorophenylphosphine to a phenylphosphine oxide, followed by hydrolysis, has been shown to produce the desired phosphonic acid in good yields. beilstein-journals.org

Catalytic Systems:

Future synthetic explorations should prioritize the use of catalytic systems to enhance efficiency and reduce waste. For the nitration step, research into solid acid catalysts or milder nitrating agents could offer improved regioselectivity and safety compared to traditional mixed-acid nitration. orgchemres.org In the phosphonation step, the development of more active and robust palladium or nickel catalysts could enable the use of a wider range of starting materials under milder conditions. researchgate.net Additionally, organophosphorus-catalyzed reactions, which utilize the P(III)/P(V) redox couple, are an emerging area and could offer novel, metal-free routes to C-P bond formation. mit.edu

Reaction Type Potential Starting Materials Key Transformation Relevant Catalysts/Reagents
Nitration(2-methylphenyl)phosphonic acidElectrophilic aromatic substitutionMixed acid (H₂SO₄/HNO₃), solid acid catalysts
Phosphonation2-bromo-1-methyl-4-nitrobenzenePalladium-catalyzed cross-couplingPd catalysts, phosphine ligands, phosphonating agent
Arbuzov Reaction2-methyl-5-nitro-halobenzeneNucleophilic substitutionTrialkyl phosphite
Hydrolysis(2-Methyl-5-nitro-phenyl)dichlorophosphine oxideNucleophilic substitutionWater, base, or acid

Advanced Computational Modeling for Structure-Property Relationships

Computational chemistry provides an invaluable toolkit for predicting and understanding the properties of molecules before their synthesis and experimental characterization. For this compound, computational modeling will be instrumental in elucidating its structure-property relationships.

Density Functional Theory (DFT) Calculations:

DFT is a powerful method for investigating the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netresearchgate.net For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable conformation, including the orientation of the phosphonic acid group relative to the aromatic ring.

Predict spectroscopic properties: Calculate theoretical IR and Raman spectra, which can later be compared with experimental data for structural validation. researchgate.net

Analyze the electronic properties: Determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand its reactivity and potential as an electronic material. researchgate.net

Calculate Mulliken charges: To understand the charge distribution within the molecule and identify potential sites for electrophilic and nucleophilic attack. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies:

QSPR models can be developed to correlate the structural features of this compound and its derivatives with their physicochemical properties. frontiersin.org By systematically modifying the substituents on the aromatic ring in silico, it would be possible to predict properties such as acidity (pKa), solubility, and binding affinity to specific targets. This approach can accelerate the design of molecules with desired characteristics for specific applications.

Computational Method Predicted Property Significance
DFTOptimized geometry, vibrational frequencies, HOMO/LUMO energiesFundamental understanding of structure, reactivity, and spectroscopic signatures
TD-DFTElectronic absorption spectraPrediction of UV-Vis absorption properties
QSPRpKa, solubility, binding affinityRational design of derivatives with tailored properties

Development of New Spectroscopic Probes and Characterization Tools

Thorough characterization is essential to confirm the structure and purity of newly synthesized this compound and to probe its interactions with other molecules. While standard techniques will form the basis of its characterization, there is scope for developing more advanced analytical methods.

Standard Characterization Techniques:

Initial characterization will undoubtedly rely on a suite of well-established spectroscopic and analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR will be crucial for elucidating the molecular structure and confirming the connectivity of the atoms.

Infrared (IR) and Raman Spectroscopy: To identify the characteristic vibrational modes of the functional groups, such as the P=O, P-OH, and NO₂ stretches. researchgate.net

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

X-ray Crystallography: To determine the precise three-dimensional structure in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions. researchgate.net

Advanced Probes and Tools:

Future research could focus on leveraging the unique properties of the phosphonic acid and nitro groups to develop novel probes. For instance, the phosphonic acid moiety is known to chelate metal ions. This could be exploited to develop fluorescent or colorimetric sensors for specific metal ions, where the binding event is transduced into a measurable optical signal. The electroactive nitro group could be utilized in the development of electrochemical sensors.

Integration into Interdisciplinary Research Areas (e.g., Supramolecular Chemistry)

The multifunctional nature of this compound makes it an attractive building block for the construction of complex supramolecular architectures and functional materials.

Metal-Organic Frameworks (MOFs):

One of the most promising areas for the application of this compound is in the field of metal-organic frameworks (MOFs). swan.ac.ukresearchgate.net The phosphonic acid group can act as a robust linker to connect metal ions or clusters, forming porous, crystalline materials. The presence of the methyl and nitro groups can impart specific functionalities to the MOF:

Pore Environment Modification: The methyl and nitro groups can tune the hydrophobicity and electronic properties of the pores, influencing the adsorption and separation of guest molecules. nih.gov

Catalytic Sites: The nitro group could potentially be reduced to an amino group post-synthesis, providing a site for catalysis or further functionalization.

Mixed-Linker Systems: This molecule could be used in conjunction with other linkers to create multivariate MOFs with complex, tailored pore environments. nih.govrsc.org

Supramolecular Assembly:

Phosphonic acids are known to form strong hydrogen bonds, leading to self-assembly into well-defined supramolecular structures. beilstein-journals.orgmanchester.ac.uk The interplay of hydrogen bonding from the phosphonic acid group and potential π-π stacking interactions from the aromatic ring could lead to the formation of interesting supramolecular polymers, gels, or liquid crystals. The nitro group can also participate in non-covalent interactions, further directing the self-assembly process.

The exploration of this compound is poised to open up new avenues in synthetic chemistry, materials science, and beyond. The future research directions outlined here provide a roadmap for harnessing the potential of this intriguing molecule.

Q & A

Q. What are the recommended methods for synthesizing (2-Methyl-5-nitro-phenyl)-phosphonic acid, and how can purity be optimized?

Synthesis typically involves functionalizing aryl precursors via phosphorylation. For example, phosphonic acid derivatives are often synthesized using bromotrimethylsilane to introduce the phosphonic acid group . Hydrothermal conditions with metallic salts (e.g., copper or lanthanides) can yield crystalline hybrids, as seen in metal-organic frameworks (MOFs) . Purity optimization requires rigorous purification techniques like recrystallization or column chromatography, coupled with analytical validation via NMR and LC-MS/MS .

Q. How can the physicochemical properties (e.g., pKa, log P) of this compound be experimentally determined?

Potentiometric titration using instruments like the Sirius PCA101 allows precise measurement of pKa and log P. Standardization with blank solutions or calibration buffers is critical for accuracy. For phosphonic acids, electrode calibration must account for their unique dissociation behavior . Computational tools (e.g., pKaLOGP software) can supplement experimental data to resolve ambiguities in multi-protic systems .

Q. What analytical techniques are most reliable for detecting trace residues of this compound in plant matrices?

LC-MS/MS is the gold standard due to its sensitivity (detection limits ≤0.01 mg/kg) and specificity for distinguishing phosphonic acid from degradation products like fosetyl . Harmonizing reporting limits (RLs) across labs is essential, as RL variability (0.01–0.2 mg/kg) can lead to inconsistent interpretations of contamination sources .

Advanced Research Questions

Q. How does the coordination chemistry of this compound enable the design of functional materials?

The phosphonic acid group’s three oxygen atoms form stable coordination bonds with metals (e.g., Cu²⁺, Ln³⁺), facilitating the synthesis of MOFs or coordination polymers. These materials exhibit applications in proton conduction, luminescence, and actinide separation . Notably, non-chiral phosphonic acids can yield homochiral frameworks under specific conditions, useful for asymmetric catalysis .

Q. What mechanisms explain the catalytic activity of phosphonic acid derivatives in enantioselective reactions?

In Michael addition reactions, phosphonic acid moieties act as Brønsted acids, activating substrates via non-covalent interactions (e.g., hydrogen bonding with nitroalkenes). NMR and computational studies reveal that the spatial arrangement of the phosphonic acid group relative to catalytic pockets dictates enantioselectivity. Replacing carboxylic acids with phosphonic acids in catalysts can invert product configurations .

Q. How can conflicting data on environmental persistence and degradation pathways of phosphonic acids be resolved?

Contradictory findings often arise from variable degradation conditions. Advanced oxidation processes (AOPs), UV irradiation, and microbial degradation are effective but context-dependent. For example, phosphonic acid residues in perennial crops may persist for years due to storage in plant tissues, complicating differentiation between historical and recent applications . Isotopic labeling or longitudinal field studies can clarify degradation kinetics.

Methodological Challenges

Q. What strategies mitigate false positives in phosphonic acid detection for organic certification?

False positives can stem from environmental uptake or legacy residues. A tiered approach includes:

  • Source tracing : Differentiate between natural degradation of fosetyl-Al and unauthorized use via isotopic analysis .
  • Threshold harmonization : Adopt unified RLs (e.g., ≤0.01 mg/kg) to reduce lab-to-lab variability .
  • Contextual audits : Investigate agronomic history (e.g., prior fungicide use) to rule out historical contamination .

Q. How do proton-conduction mechanisms in phosphonic acid-based polymers compare to sulfonic acid systems?

Molecular dynamics simulations show that phosphonic acid groups form stronger hydrogen bonds with water, leading to denser hydration networks but slower proton mobility compared to sulfonic acids. In hybrid membranes (e.g., PFSA–PFPA), phase-segregated morphologies enhance conductivity, though phosphonic acid’s higher acidity can destabilize hydration under low humidity .

Tables

Property Method Key Findings Reference
pKa/log PPotentiometric titrationPhosphonic acids exhibit multi-step dissociation; log P values correlate with hydrophilicity.
MOF SynthesisHydrothermal coordinationCu²⁺ yields homochiral frameworks; lanthanides enhance luminescence.
Environmental PersistenceLC-MS/MS + isotopic tracingResidues in perennial crops persist >2 years; microbial degradation is soil-pH-dependent.
Catalytic SelectivityNMR + DFT modelingPhosphonic acid orientation in catalytic pockets dictates enantiomer preference (e.g., R vs. S configurations).

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